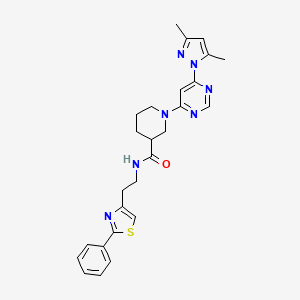![molecular formula C19H16ClN5 B2735968 6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 866040-53-1](/img/structure/B2735968.png)
6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential anticancer activity .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring . It also has various substituents, including a 6-chloro-3-pyridinylmethyl group, a 2-pyridinyl group, and two methyl groups .Aplicaciones Científicas De Investigación
Novel Guanine Analogues
Research has explored synthetic pathways to create novel guanine analogues, such as 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one. These compounds, though not showing potent antiviral activity like some counterparts, highlight the synthetic interest in pyrazolo[1,5-a]pyrazine derivatives for potential biological applications (Ehler, Robins, & Meyer, 1977).
Antianxiety Properties
Another study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives, revealing their potential as antianxiety agents without potentiating CNS depressant effects. This research indicates the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of new anxiolytic drugs without the side effects associated with benzodiazepines (Kirkpatrick et al., 1977).
Antibacterial Agents
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This demonstrates the interest in pyrazolo[1,5-a]pyrimidine derivatives for their potential antibacterial properties, expanding the scope of scientific research applications to include antimicrobial activity (Azab, Youssef, & El-Bordany, 2013).
Mechanistic Studies
Chemistry of substituted pyrazolo[1,5-a]pyrimidines was elucidated through NMR spectroscopy and X-ray diffraction analysis, showcasing the complex reaction mechanisms and structural elucidation of these compounds. This research underscores the fundamental chemical interest in understanding the behavior and structure of pyrazolo[1,5-a]pyrimidine derivatives (Chimichi et al., 1996).
Anti-Inflammatory Activity
The synthesis and evaluation of pyrazolo[3,4-d]pyrimidines for anti-inflammatory activity were explored, demonstrating the potential pharmacological applications of these compounds. This suggests that pyrazolo[1,5-a]pyrimidine derivatives might also be researched for their effects on inflammation-related conditions (El-Dean et al., 2016).
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could involve further investigation into its potential anticancer activity, as well as exploration of its other biological activities . Additionally, new synthetic methods could be developed to improve the efficiency and selectivity of its synthesis .
Propiedades
IUPAC Name |
6-[(6-chloropyridin-3-yl)methyl]-5,7-dimethyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12-15(9-14-6-7-18(20)22-10-14)13(2)25-19(24-12)16(11-23-25)17-5-3-4-8-21-17/h3-8,10-11H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGBXURCZUKKTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CC=CC=N3)C)CC4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

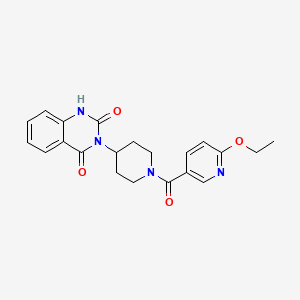
![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)
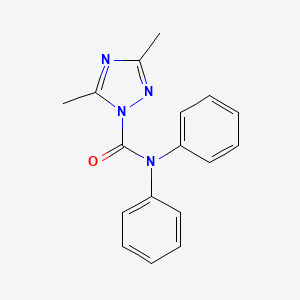
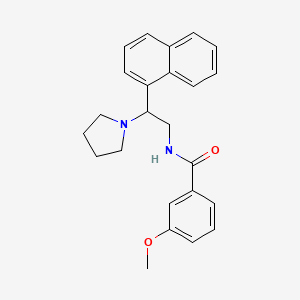
![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2735900.png)
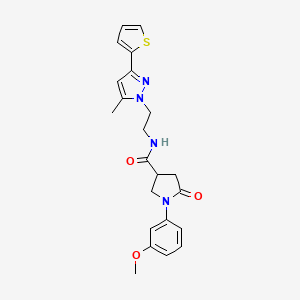
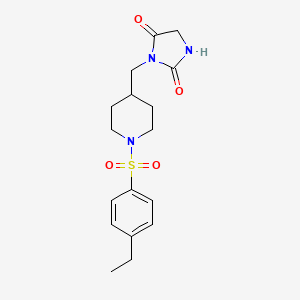


![(2S,4R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-4-methoxy-1-methylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2735905.png)
